

Application Notes and Protocols for QAQ Dichloride in Patch-Clamp Electrophysiology

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Compound of Interest

Compound Name: QAQ dichloride

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Introduction

QAQ dichloride is a photoswitchable, membrane-impermeant molecule designed for the optical control of endogenous voltage-gated ion channels, including sodium (Nav), potassium (Kv), and calcium (Cav) channels.[1] This synthetic compound acts as a light-sensitive channel blocker, offering high spatiotemporal precision in the modulation of neuronal activity without the need for genetic modification. Its unique properties make it a valuable tool for research in neuroscience, pain signaling, and drug discovery.

The functionality of **QAQ dichloride** is based on the photoisomerization of its azobenzene core. The molecule exists in two conformations: a trans isomer and a cis isomer. In the elongated trans state, **QAQ dichloride** effectively blocks the intracellular pore of voltage-gated ion channels.[2][3] Upon illumination with near-UV light (approximately 380 nm), the azobenzene group isomerizes to the shorter, bent cis conformation, which relieves the block and allows for ion permeation.[1][2][3] The molecule can be switched back to its blocking trans state with blue or green light (approximately 500 nm).[1][3]

Being membrane-impermeant, **QAQ dichloride** is typically introduced into the cell interior via the patch pipette during whole-cell patch-clamp recordings.[4][5] This allows for the photosensitization of individual cells with high precision.[4] An alternative delivery method for in vivo applications involves its entry through large-pore channels like TRPV1, which are often expressed in nociceptive neurons.[1][2][6]

This document provides detailed application notes and protocols for the use of **QAQ dichloride** in patch-clamp electrophysiology experiments.

Quantitative Data

The following table summarizes the key quantitative parameters of **QAQ dichloride** for easy reference.

Parameter	Value	Ion Channel / Condition	Reference
Photoswitching Wavelengths			
trans to cis (Unblocking)	~380 nm	Azobenzene Isomerization	[1][3]
cis to trans (Blocking)	~500 nm	Azobenzene Isomerization	[1][3]
Concentration for Intracellular Loading	100 μ M	In patch pipette solution	
Relative Potency	trans isomer is ~6-fold more potent than the cis isomer	Shaker K ⁺ channels	
Mechanism of Action	Open-channel block	Voltage-gated K ⁺ , Na ⁺ , and Ca ²⁺ channels	[2]
Membrane Permeability	Impermeant	Standard lipid bilayers	[1][4][5]

Experimental Protocols

Preparation of QAQ Dichloride Stock Solution

- Reconstitution: **QAQ dichloride** is typically supplied as a solid. Reconstitute the solid in nuclease-free water to a stock concentration of 10-50 mM.

- **Storage:** Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage. The stock solution is stable for several months under these conditions.

Preparation of Recording Solutions

The following are standard solutions for whole-cell patch-clamp recordings of voltage-gated potassium channels and can be adapted for experiments with **QAQ dichloride**.

Table of Recording Solutions

Solution	Component	Concentration (mM)
External (Bath) Solution	NaCl	138
KCl	1.5	
MgCl ₂	1.2	
CaCl ₂	2.5	
HEPES	5	
Glucose	10	
Adjust pH to 7.4 with NaOH		
Internal (Pipette) Solution	K-Gluconate	135
NaCl	10	
MgCl ₂	2	
HEPES	10	
EGTA	1	
MgATP	2	
QAQ dichloride	0.1 (100 µM)	
Adjust pH to 7.4 with KOH		

Note: The final concentration of **QAQ dichloride** in the internal solution is typically 100 µM.

Whole-Cell Patch-Clamp Protocol with QAQ Dichloride

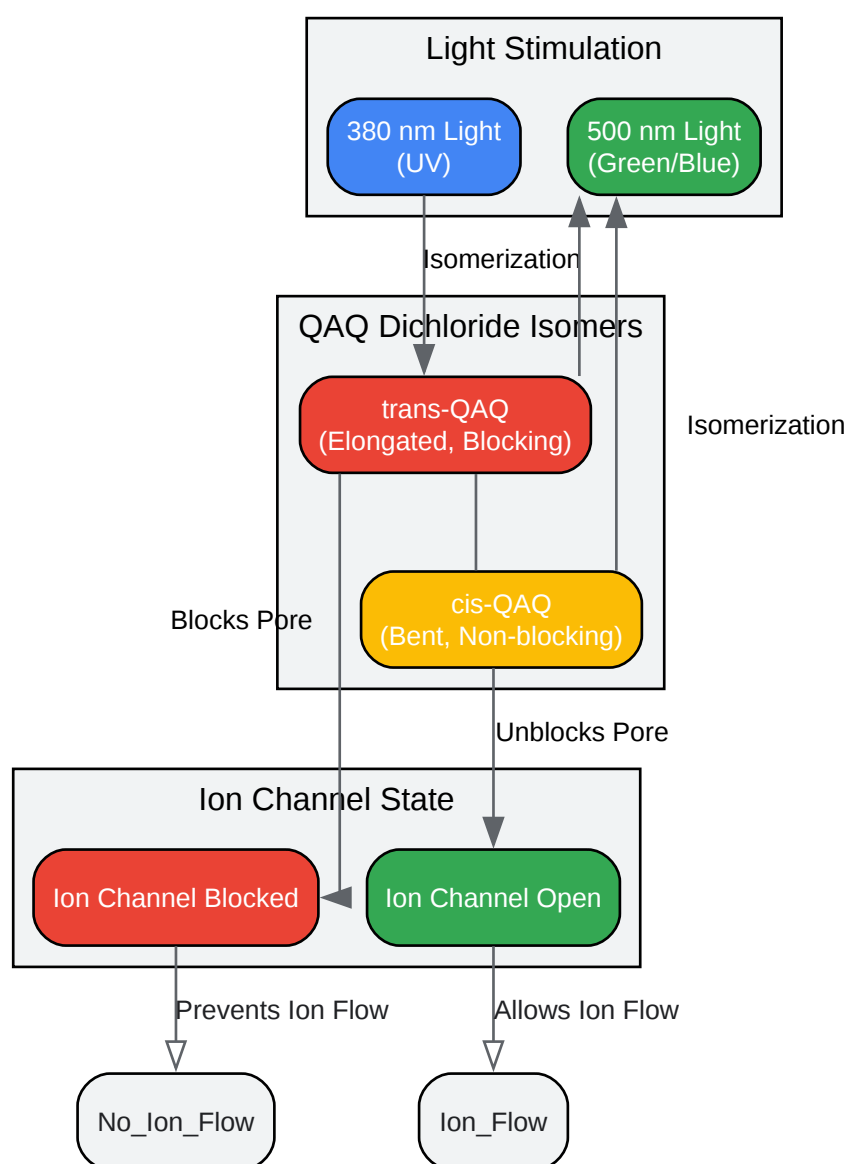
This protocol assumes a standard patch-clamp setup equipped with a light source for photoswitching.

- **Cell Preparation:** Prepare your cells of interest (e.g., cultured neurons, HEK293 cells expressing the channel of interest) on coverslips suitable for patch-clamp recording.
- **Pipette Preparation:** Pull borosilicate glass pipettes with a resistance of 5-7 M Ω . Fill the pipette with the internal solution containing 100 μ M **QAQ dichloride**.
- **Establish Whole-Cell Configuration:**
 - Place the coverslip with cells in the recording chamber and perfuse with the external solution.
 - Approach a target cell with the patch pipette while applying positive pressure.
 - Once a dimple is observed on the cell surface, release the positive pressure to form a gigaohm seal (≥ 1 G Ω).
 - Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.
- **Drug Equilibration:** Allow 3-4 minutes for the **QAQ dichloride** in the pipette to diffuse into and equilibrate within the cytoplasm of the cell.[4]
- **Data Acquisition and Photoswitching:**
 - Set the amplifier to voltage-clamp mode and hold the cell at a potential of -70 mV.
 - Use a voltage protocol to elicit the desired ion channel currents (e.g., a depolarizing step to +40 mV for 200 ms to activate Kv channels).
 - To establish a baseline, record currents in the dark or under 500 nm illumination (blocking trans state).

- To relieve the channel block, illuminate the cell with 380 nm light while continuing to record the currents.
- To re-establish the block, switch the illumination back to 500 nm.
- The light application can be synchronized with the voltage-clamp protocol for precise temporal control.

Visualizations

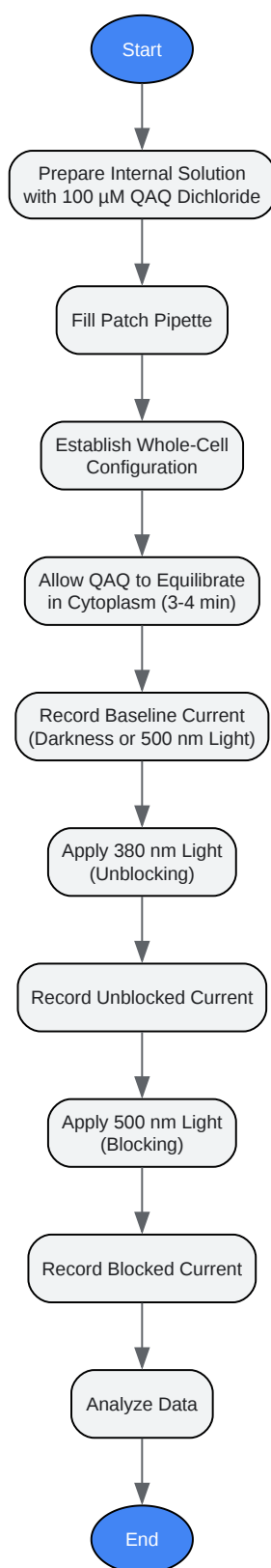
Signaling Pathway of QAQ Dichloride Action



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Caption: Mechanism of **QAQ dichloride** photoswitching and ion channel modulation.

Experimental Workflow for Patch-Clamp with QAQ Dichloride



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Caption: Experimental workflow for a typical patch-clamp experiment using **QAQ dichloride**.

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